1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a difluoromethyl-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(2-Amino-4-(difluoromethyl)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor is subjected to bromination in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and difluoromethyl group can influence the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-4-(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-Amino-4-(chloromethyl)phenyl)-1-bromopropan-2-one: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(2-Amino-4-(difluoromethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of the difluoromethyl group, which can enhance its chemical stability and influence its reactivity. The difluoromethyl group can also affect the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10BrF2NO |
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Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[2-amino-4-(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO/c1-5(15)9(11)7-3-2-6(10(12)13)4-8(7)14/h2-4,9-10H,14H2,1H3 |
InChI Key |
XEACIUKBVBUZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)N)Br |
Origin of Product |
United States |
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